Cas no 2137623-56-2 (3,5-Difluoro-4-propan-2-ylpyridine)
3,5-Difluoro-4-propan-2-ylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3,5-difluoro-4-(propan-2-yl)pyridine
- 3,5-Difluoro-4-propan-2-ylpyridine
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- Inchi: 1S/C8H9F2N/c1-5(2)8-6(9)3-11-4-7(8)10/h3-5H,1-2H3
- InChI Key: HKTWJNUXXLBTQG-UHFFFAOYSA-N
- SMILES: FC1C=NC=C(C=1C(C)C)F
Computed Properties
- Exact Mass: 157.07030562g/mol
- Monoisotopic Mass: 157.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.9
3,5-Difluoro-4-propan-2-ylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-692186-0.05g |
3,5-difluoro-4-(propan-2-yl)pyridine |
2137623-56-2 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
| Enamine | EN300-692186-0.1g |
3,5-difluoro-4-(propan-2-yl)pyridine |
2137623-56-2 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
| Enamine | EN300-692186-0.25g |
3,5-difluoro-4-(propan-2-yl)pyridine |
2137623-56-2 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
| Enamine | EN300-692186-0.5g |
3,5-difluoro-4-(propan-2-yl)pyridine |
2137623-56-2 | 95.0% | 0.5g |
$699.0 | 2025-03-12 | |
| Enamine | EN300-692186-1.0g |
3,5-difluoro-4-(propan-2-yl)pyridine |
2137623-56-2 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
| Enamine | EN300-692186-2.5g |
3,5-difluoro-4-(propan-2-yl)pyridine |
2137623-56-2 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-692186-5.0g |
3,5-difluoro-4-(propan-2-yl)pyridine |
2137623-56-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
| Enamine | EN300-692186-10.0g |
3,5-difluoro-4-(propan-2-yl)pyridine |
2137623-56-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 |
3,5-Difluoro-4-propan-2-ylpyridine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3,5-Difluoro-4-propan-2-ylpyridine
3,5-Difluoro-4-propan-2-ylpyridine (CAS No. 2137623-56-2): A Comprehensive Overview
3,5-Difluoro-4-propan-2-ylpyridine (CAS No. 2137623-56-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 3,5-Difluoro-4-propan-2-ylpyridine, highlighting recent advancements and future prospects.
Chemical Structure and Properties
3,5-Difluoro-4-propan-2-ylpyridine is a pyridine derivative with two fluorine atoms at the 3 and 5 positions and an isopropyl group at the 4 position. The presence of these substituents imparts unique chemical and physical properties to the molecule. The fluorine atoms enhance the electron-withdrawing effect, which can influence the reactivity and stability of the compound. The isopropyl group provides steric hindrance and contributes to the overall hydrophobicity of the molecule.
The molecular formula of 3,5-Difluoro-4-propan-2-ylpyridine is C9H9F2N, with a molecular weight of approximately 171.17 g/mol. It is a colorless liquid at room temperature and exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. These properties make it suitable for various synthetic transformations and biological assays.
Synthesis Methods
The synthesis of 3,5-Difluoro-4-propan-2-ylpyridine has been extensively studied in recent years, with several efficient routes reported in the literature. One common approach involves the reaction of 3,5-difluoropyridine with isopropyl Grignard reagent followed by protonation to form the desired product. This method typically yields high purity compounds with good yields.
An alternative synthetic route involves the palladium-catalyzed cross-coupling reaction between 4-bromo-3,5-difluoropyridine and isopropylboronic acid. This method offers advantages such as mild reaction conditions and broad functional group tolerance, making it suitable for large-scale production.
Biological Activity and Applications
3,5-Difluoro-4-propan-2-ylpyridine has shown promising biological activity in various assays, making it a valuable intermediate in drug discovery programs. Recent studies have demonstrated its potential as a scaffold for developing inhibitors of specific enzymes involved in disease pathways.
In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of 3,5-Difluoro-4-propan-2-ylpyridine. These derivatives were evaluated for their inhibitory activity against protein kinases implicated in cancer progression. Several compounds exhibited potent inhibition with low nanomolar IC50 values, highlighting their potential as lead candidates for further development.
Beyond kinase inhibition, 3,5-Difluoro-4-propan-2-ylpyridine-based compounds have also shown promise in other therapeutic areas. For instance, a recent study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of derivatives as inhibitors of histone deacetylases (HDACs). These compounds demonstrated selective inhibition of HDAC6 with minimal cytotoxicity to normal cells, suggesting their potential as epigenetic modulators for treating neurodegenerative diseases.
Safety and Handling
3,5-Difluoro-4-propan-2-ylpyridine, like many organic compounds used in research settings, should be handled with care to ensure safety. It is recommended to work under a fume hood to avoid inhalation of vapors. Protective gloves and safety goggles should be worn at all times to prevent skin contact and eye irritation. Additionally, proper disposal methods should be followed to minimize environmental impact.
FUTURE PROSPECTS AND CONCLUSION
The unique chemical properties and biological activity of 3,5-Difluoro-4-propan-2-ylpyridine make it an attractive candidate for further exploration in medicinal chemistry and pharmaceutical research. Ongoing studies are likely to uncover new applications and optimize existing ones, contributing to the development of more effective therapeutic agents.
In conclusion, 3,5-Difluoro-4-propan-2-ylpyridine (CAS No. 2137623-56-2) represents a valuable addition to the arsenal of chemical tools available to researchers. Its versatile structure and promising biological activity position it as a key intermediate in drug discovery efforts aimed at addressing unmet medical needs.
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